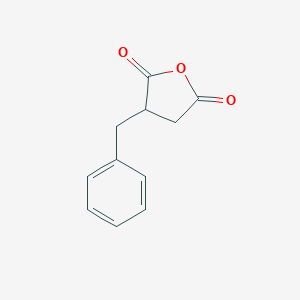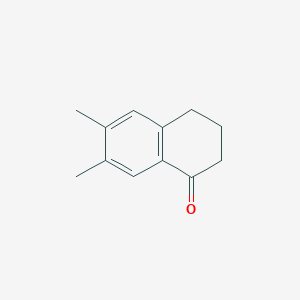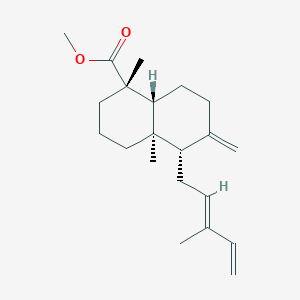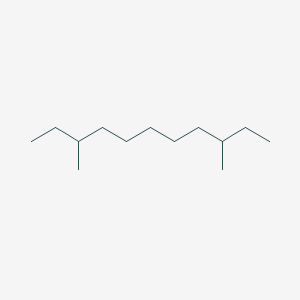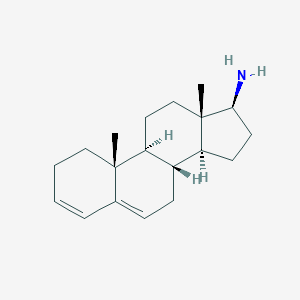
17-beta-Amino-3,5-androstadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-beta-Amino-3,5-androstadiene is a synthetic compound that has gained attention in the scientific community for its potential applications in research. This molecule belongs to the class of androstadiene derivatives and has been shown to have promising effects on various biological processes.
Mechanism Of Action
17-beta-Amino-3,5-androstadiene acts as an androgen receptor agonist, which means that it binds to and activates the androgen receptor. This activation leads to changes in gene expression and ultimately affects various biological processes such as muscle growth, bone density, and sexual function.
Biochemical And Physiological Effects
Studies have shown that 17-beta-Amino-3,5-androstadiene has a number of biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and enhance sexual function. Additionally, this compound has been shown to have anti-cancer properties, particularly in breast cancer.
Advantages And Limitations For Lab Experiments
One advantage of using 17-beta-Amino-3,5-androstadiene in lab experiments is its specificity for the androgen receptor, which allows for targeted investigations of androgen signaling pathways. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research involving 17-beta-Amino-3,5-androstadiene. One area of interest is its potential as a therapeutic agent for conditions such as breast cancer and osteoporosis. Additionally, further research is needed to fully understand the mechanisms of action of this compound and how it interacts with other hormones and signaling pathways. Finally, investigations into the potential side effects and toxicity of 17-beta-Amino-3,5-androstadiene will also be important for its future use in both research and clinical settings.
Synthesis Methods
The synthesis of 17-beta-Amino-3,5-androstadiene involves a series of chemical reactions, starting with the conversion of 5-androstene-3beta,17beta-diol to the corresponding 3,5-dinitrobenzoate ester. This intermediate is then reduced with palladium on carbon to yield the desired product.
Scientific Research Applications
17-beta-Amino-3,5-androstadiene has been used in various scientific studies, particularly in the field of endocrinology. It has been shown to have potential applications in the treatment of conditions such as breast cancer, osteoporosis, and hypogonadism. Additionally, this compound has been used as a research tool to investigate the mechanisms of action of androgens and other hormones.
properties
CAS RN |
19302-42-2 |
|---|---|
Product Name |
17-beta-Amino-3,5-androstadiene |
Molecular Formula |
C19H29N |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-amine |
InChI |
InChI=1S/C19H29N/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-17H,4,7-12,20H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
HFNGMWZAVSOIIG-DYKIIFRCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CC=C4[C@@]3(CCC=C4)C |
SMILES |
CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C |
synonyms |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decah ydro-1H-cyclopenta[a]phenanthren-17-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



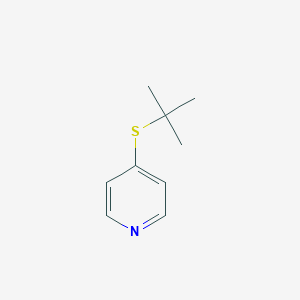
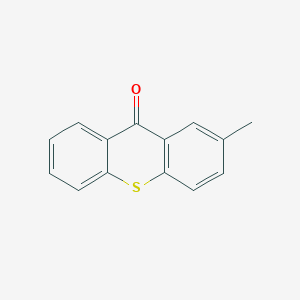
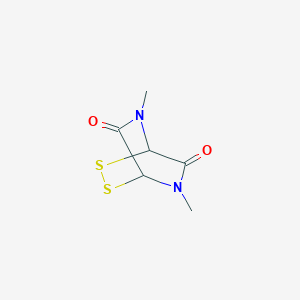
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
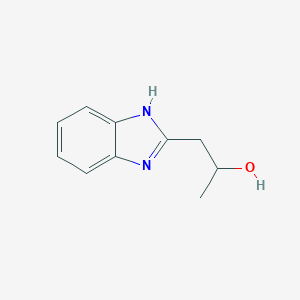
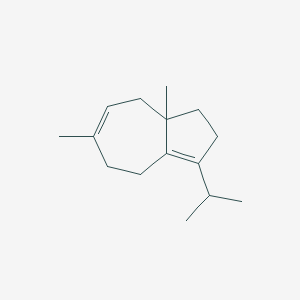
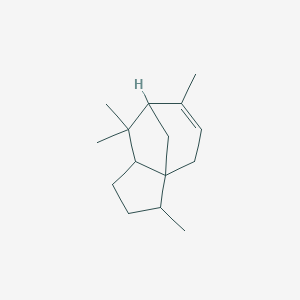
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
